![molecular formula C21H26N2O B4621877 N-(2-ethyl-6-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4621877.png)
N-(2-ethyl-6-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. Typically, these syntheses involve amide bond formation, amidation reactions, and sometimes, complex cyclization processes to introduce the pyrrolidinylmethyl moiety. A notable synthesis pathway involves the chlorination of a precursor, followed by aminolysis, and subsequent reduction and condensation steps to form the desired benzamide derivative [Gong Ping, 2007].
Molecular Structure Analysis
Molecular structure analysis, often determined by X-ray crystallography or NMR spectroscopy, reveals the spatial arrangement of atoms within the compound. These analyses can show how the ethyl and methyl groups on the phenyl ring and the pyrrolidinylmethyl moiety attached to the benzamide core influence the molecule's overall geometry and potentially its bioactivity. For example, the study of similar compounds has shown the importance of intramolecular interactions and the configuration of substituents in determining molecular conformation and reactivity [Chen, Hong, Liu, Ming-guo, 2012].
Chemical Reactions and Properties
Compounds like N-(2-ethyl-6-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide can undergo various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and hydrolysis of the amide bond, depending on the reaction conditions and the presence of catalytic agents. The functional groups present in the molecule, such as the amide linkage and the pyrrolidinyl group, play critical roles in its chemical behavior and the types of reactions it can participate in.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline form can significantly affect a compound's applications in medicinal chemistry. For instance, the polymorphism of a similar compound, TKS159, shows how different crystalline forms can exhibit distinct physical properties, which might influence its solubility and stability [T. Yanagi et al., 2000].
Scientific Research Applications
Medicinal Chemistry and Pharmaceutical Research
The design and synthesis of compounds structurally related to "N-(2-ethyl-6-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide" have been central to the development of new therapeutic agents. For instance, compounds with similar structural motifs have been evaluated for their potential as histone deacetylase (HDAC) inhibitors, a class of compounds that can modulate gene expression and have shown promise as anticancer drugs (Zhou et al., 2008). Similarly, benzamide derivatives have been synthesized and tested for their neuroleptic (antipsychotic) activity, suggesting the importance of the benzamide scaffold in the search for new treatments for psychiatric disorders (Iwanami Sumio et al., 1981).
Polymer Science and Materials Chemistry
In the realm of materials science, compounds with benzamide functionalities have been utilized in the synthesis of polymers with specific properties. For example, photosensitive poly(benzoxazole) precursors have been developed from compounds containing benzamide groups, which are of interest for their potential applications in photoresists and other light-sensitive materials (Ebara et al., 2003). Additionally, polyamides and polyimides incorporating benzamide derivatives have been synthesized, highlighting the role of such compounds in creating high-performance polymers with applications ranging from electronics to aerospace (Peesapati et al., 1997).
Organic Synthesis and Chemical Biology
The structural features of "N-(2-ethyl-6-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide" are indicative of its utility as a precursor or intermediate in the synthesis of more complex molecules. The compound's benzamide moiety can serve as a versatile building block in organic synthesis, facilitating the creation of diverse chemical entities. This utility is exemplified in studies exploring the synthesis of new benzamide derivatives with antimicrobial properties, which demonstrates the ongoing interest in benzamide-based compounds for developing new pharmaceuticals and chemicals with biological activity (Limban et al., 2011).
properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-18-8-6-7-16(2)20(18)22-21(24)19-11-9-17(10-12-19)15-23-13-4-5-14-23/h6-12H,3-5,13-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDYXHFKHDPDQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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